1,1-Difluoro-2-methoxy-cyclopropane
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Overview
Description
1,1-Difluoro-2-methoxy-cyclopropane is an organic compound characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-2-methoxy-cyclopropane typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of chlorodifluoromethane with a suitable alkene in the presence of a base such as potassium hydroxide (KOH) in a solvent like dioxane. The reaction is often catalyzed by tetraphenylarsonium chloride to improve yields .
Industrial Production Methods
Industrial production of difluorocyclopropane derivatives often involves high-temperature reactions. For instance, the reaction of vinyl trichloride with hydrogen fluoride (HF) at elevated temperatures (180-190°C) in the presence of a chrome catalyst can produce various difluorocyclopropane derivatives .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-2-methoxy-cyclopropane can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Ring-Opening Reactions: The strained cyclopropane ring can be opened under certain conditions, leading to the formation of more stable compounds.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles can be used to replace the fluorine atoms.
Ring-Opening: Catalysts like palladium or nickel can facilitate the ring-opening reactions, especially under hydrogenolysis conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrogenolysis of this compound over palladium or nickel catalysts can lead to the cleavage of the cyclopropane ring, forming various fluorinated compounds .
Scientific Research Applications
1,1-Difluoro-2-methoxy-cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorine substitution on biological activity.
Mechanism of Action
The mechanism of action of 1,1-difluoro-2-methoxy-cyclopropane involves its interaction with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-2-chloroethane
- 1,1-Difluoro-2-methylcyclopropane
- 1,1-Difluoro-2-phenylcyclopropane
Uniqueness
1,1-Difluoro-2-methoxy-cyclopropane is unique due to the presence of both methoxy and difluoro substituents on the cyclopropane ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
CAS No. |
59164-22-6 |
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Molecular Formula |
C4H6F2O |
Molecular Weight |
108.09 g/mol |
IUPAC Name |
1,1-difluoro-2-methoxycyclopropane |
InChI |
InChI=1S/C4H6F2O/c1-7-3-2-4(3,5)6/h3H,2H2,1H3 |
InChI Key |
XLRLXCWYRALTOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC1(F)F |
Origin of Product |
United States |
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